molecular formula C13H10ClNO2 B6389830 5-(2-Chloro-4-methylphenyl)picolinic acid CAS No. 1262000-35-0

5-(2-Chloro-4-methylphenyl)picolinic acid

Cat. No.: B6389830
CAS No.: 1262000-35-0
M. Wt: 247.67 g/mol
InChI Key: HPDJGWQJUSUKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-4-methylphenyl)picolinic acid is a synthetic organic compound with the molecular formula C₁₃H₁₀ClNO₂. It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 2-chloro-4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-methylphenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include:

    Catalyst: Palladium-based catalysts such as palladium(II) acetate.

    Base: Potassium carbonate or sodium carbonate.

    Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF).

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-methylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted picolinic acid derivatives.

Scientific Research Applications

5-(2-Chloro-4-methylphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential antiviral and antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in targeting zinc finger proteins.

    Industry: Utilized in the synthesis of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-methylphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound disrupts their structure and function, inhibiting processes like viral replication and cellular homeostasis. This mechanism is particularly relevant in its antiviral and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A parent compound with similar coordination chemistry properties.

    4-Chloro-2-pyridinecarboxylic acid: Another derivative with different substitution patterns.

    6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid: A compound with herbicidal activity .

Uniqueness

5-(2-Chloro-4-methylphenyl)picolinic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5-(2-chloro-4-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-2-4-10(11(14)6-8)9-3-5-12(13(16)17)15-7-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDJGWQJUSUKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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